2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide
CAS No.: 486993-05-9
Cat. No.: VC21513017
Molecular Formula: C21H19NO4
Molecular Weight: 349.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 486993-05-9 |
---|---|
Molecular Formula | C21H19NO4 |
Molecular Weight | 349.4g/mol |
IUPAC Name | 2-(2-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide |
Standard InChI | InChI=1S/C21H19NO4/c1-2-25-20-12-15(13-23)10-11-19(20)26-14-21(24)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-13H,2,14H2,1H3,(H,22,24) |
Standard InChI Key | WWDGSIGHERLNOQ-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural Characterization
The compound 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide features a bifunctional backbone with three distinct pharmacophoric elements:
-
Aromatic core: A phenoxy group substituted at positions 2 (ethoxy) and 4 (formyl).
-
Acetamide linkage: A methylene (CH₂) group connecting the phenoxy moiety to an acetamide moiety.
-
Naphthyl group: A 1-naphthyl substituent attached to the acetamide nitrogen.
Key Structural Features
Component | Functional Group | Position | Role in Reactivity/Stability |
---|---|---|---|
Phenoxy ring | Ethoxy (-OCH₂CH₃) | C2 | Electron-donating, stabilizes aromaticity |
Phenoxy ring | Formyl (-CHO) | C4 | Electrophilic, site for nucleophilic attack |
Acetamide | Amide (-CONH-) | C1 | Polar, hydrogen-bonding capacity |
Naphthyl group | Aromatic (1-naphthyl) | N- | Lipophilic, enhances membrane permeability |
The molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 341.37 g/mol (calculated from constituent atoms).
Synthesis and Preparation Methods
The synthesis of this compound likely involves multistep reactions to assemble its complex structure. Below is a proposed pathway based on analogous compounds:
Core Assembly Strategy
-
Phenoxy Intermediate Synthesis:
-
2-Ethoxy-4-formylphenol may be synthesized via:
-
Ethoxylation: Friedel-Crafts alkylation of 4-formylphenol with ethyl bromide.
-
Formylation: Vilsmeier-Haack reaction on 2-ethoxyphenol.
-
-
-
Acetamide Formation:
-
1-Naphthylamine reacts with acetyl chloride to form N-(1-naphthyl)acetamide.
-
Phenoxy-CH₂-Br (prepared via bromination of 2-ethoxy-4-formylphenol) undergoes nucleophilic substitution with the acetamide.
-
Key Reagents and Conditions
Step | Reagents/Conditions | Yield Optimization Strategy |
---|---|---|
Phenoxy core synthesis | PCl₅, DMF, 80°C | Use anhydrous conditions to minimize hydrolysis |
Acetamide formation | Acetyl chloride, base (e.g., Et₃N) | Low-temperature activation to prevent decomposition |
Coupling reaction | K₂CO₃, DMF, 60°C | Prolong reaction time for complete substitution |
Physicochemical Properties
While direct experimental data for this compound is unavailable, analogous structures provide insights:
Solubility and Stability
Reactivity Profile
The formyl group enables diverse transformations:
-
Condensation Reactions: Reacts with amines to form Schiff bases (e.g., forming imines with hydrazines).
-
Oxidation: Convertible to carboxylic acid via CrO₃/H₂SO₄.
-
Reduction: Catalytic hydrogenation yields CH₂OH (hydroxymethyl) group.
Functional Group Transformations
Formyl Group Reactivity
Acetamide Functionalization
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Hydrolysis | HCl, reflux | 1-Naphthylamine + acetic acid | Reversible under acidic conditions |
Amidation | Thionyl chloride, SOCl₂ | Acetyl chloride intermediate | Useful for further coupling |
Applications and Research Significance
Pharmaceutical Intermediates
-
Anticancer Agents: Analogous acetamide derivatives (e.g., TG100435 ) inhibit kinase activity, suggesting potential in targeted therapies.
-
Antimicrobial Agents: Ethoxy-phenyl compounds exhibit activity against Gram-positive bacteria .
Material Science
-
Polymer Chemistry: Formyl groups enable cross-linking in polymer matrices, enhancing thermal stability.
-
Coordination Chemistry: The acetamide nitrogen may act as a ligand for metal complexes.
Comparative Analysis with Analogues
Research Gaps and Future Directions
-
Synthetic Optimization: Exploring microwave-assisted synthesis to improve yields.
-
Biological Profiling: Screening for cytotoxicity or kinase inhibition using in vitro models.
-
Stability Studies: Assessing degradation pathways under physiological conditions (e.g., pH, temperature).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume